4-(Pyrrolidine-1-carbonyl)benzaldehyde
Overview
Description
“4-(Pyrrolidine-1-carbonyl)benzaldehyde” is a specialty product used for proteomics research . It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of “4-(Pyrrolidine-1-carbonyl)benzaldehyde” involves the reaction of 4-formylbenzoic acid with pyrrolidine, 2-chloro-1,3-dimethylimidazonium chloride, and triethylamine in dichloromethane . The reaction is stirred at room temperature for 5 hours, and the crude product is obtained after treatment with dichloromethane as the extracting solvent .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
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Scientific Field : Autoimmune Diseases
- Application : Pyrrolidine derivatives have been used in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of these new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results or Outcomes : The study by Jiang et al. showed promising results in the development of new treatments for autoimmune diseases .
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Scientific Field : Androgen Receptor Modulation
- Application : 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds were developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Methods of Application : The study by Asano et al. involved the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as a method of modifying the pharmacokinetic profile .
- Results or Outcomes : The study resulted in the development of new SARMs with improved pharmacokinetic profiles .
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Scientific Field : Organic Synthesis
- Application : Pyrrolidine derivatives are used in the organocatalytic synthesis of pyrroles . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis .
- Methods of Application : The synthesis involves a multicomponent reaction of 1,2-diones, aryl amines, and aldehydes in the presence of 4-methylbenzenesulfonic acid monohydrate (TsOH·H2O) as an organocatalyst .
- Results or Outcomes : The method allows for the efficient construction of several polysubstituted pyrroles in acceptable to good yield (42–87%) .
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Scientific Field : Drug Discovery
- Application : Pyrrolidine is used as a versatile scaffold for the development of novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
4-(pyrrolidine-1-carbonyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-9-10-3-5-11(6-4-10)12(15)13-7-1-2-8-13/h3-6,9H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKPVXZEDERLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509868 | |
Record name | 4-(Pyrrolidine-1-carbonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidine-1-carbonyl)benzaldehyde | |
CAS RN |
80020-05-9 | |
Record name | 4-(Pyrrolidine-1-carbonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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